5-Hydroxy-3-methylpentanoic acid

Description

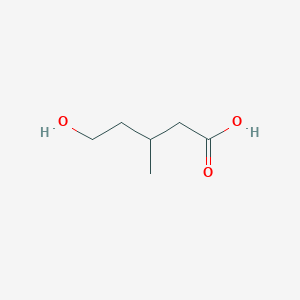

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2-3-7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYKGFBBFUYWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544685 | |

| Record name | 5-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-11-1 | |

| Record name | 5-Hydroxy-3-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Interconnections of 5 Hydroxy 3 Methylpentanoic Acid

Central Role in the Mevalonate (B85504) Pathway

The mevalonate pathway is a fundamental and highly conserved metabolic route found in eukaryotes, archaea, and some bacteria. nih.gov This pathway is responsible for the production of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These molecules are the universal precursors for the synthesis of a vast and diverse class of over 30,000 biomolecules known as isoprenoids. nih.gov

Function as a Key Precursor in Isoprenoid Biosynthesis

(R)-Mevalonic acid serves as a crucial intermediate in the biosynthesis of isoprenoids. nih.gov Following its formation, mevalonic acid undergoes a series of enzymatic reactions to produce IPP and DMAPP. mdpi.com These C5 units are the fundamental building blocks that are sequentially condensed to form larger molecules. The array of essential biomolecules derived from this pathway underscores its importance. These include:

Sterols: Such as cholesterol, which is vital for maintaining the structure and fluidity of cell membranes and serves as a precursor for steroid hormones and bile acids. youtube.comquizlet.com

Non-sterol isoprenoids: This category includes a wide range of compounds with critical cellular functions, such as dolichols (required for glycoprotein (B1211001) synthesis), heme-A (a component of cytochrome c oxidase in the electron transport chain), and coenzyme Q (ubiquinone), which also plays a key role in cellular respiration. nih.govresearchgate.net

Prenyl groups: Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are used for the post-translational modification of proteins, a process called prenylation. This modification is essential for anchoring proteins to cell membranes and mediating their function, including many small GTPases involved in cell signaling. researchgate.netnih.gov

The continuous production of these varied MVA-derived products is essential for normal cellular function, from structural integrity to signal transduction and energy metabolism. nih.gov

Enzymatic Catalysis in 5-Hydroxy-3-methylpentanoic Acid Formation

The journey to (R)-mevalonic acid begins with acetyl-CoA, a central metabolite in cellular metabolism. The initial steps, often called the "upper mevalonate pathway," involve the sequential condensation of three acetyl-CoA molecules. nih.gov This process culminates in the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov

The formation of (R)-mevalonic acid from HMG-CoA is a critical, rate-limiting step in the entire pathway. nih.govnih.gov This reaction is an irreversible two-step reduction that consumes two molecules of NADPH and is catalyzed by the enzyme HMG-CoA reductase (HMGCR) . nih.govnih.gov The significance of HMGCR is highlighted by the fact that it is the primary target of statin drugs, which are widely used to lower cholesterol levels. quizlet.comnih.gov

Following its synthesis, (R)-mevalonic acid is converted to IPP in the "lower mevalonate pathway" through a series of three consecutive ATP-dependent reactions. nih.gov

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. researchgate.net |

| HMG-CoA synthase | HMGCS | Condenses acetoacetyl-CoA with a third acetyl-CoA to form HMG-CoA. mdpi.comresearchgate.net |

| HMG-CoA reductase | HMGCR | Catalyzes the rate-limiting reduction of HMG-CoA to (R)-mevalonic acid. youtube.comnih.gov |

| Mevalonate kinase | MVK | Phosphorylates (R)-mevalonic acid to form mevalonate-5-phosphate. nih.govnih.govresearchgate.net |

| Phosphomevalonate kinase | PMVK | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-pyrophosphate. nih.govresearchgate.net |

| Mevalonate diphosphate (B83284) decarboxylase | MVD/MPD | Decarboxylates mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP). nih.govresearchgate.netresearchgate.net |

Table 1: Key Enzymes in the Mevalonate Pathway Leading to and from (R)-Mevalonic Acid

Regulatory Mechanisms of Mevalonate Pathway Enzymes

The activity of the mevalonate pathway is tightly regulated to ensure a sufficient supply of essential isoprenoids while preventing the toxic accumulation of end-products like cholesterol. youtube.com Regulation occurs at the transcriptional, translational, and post-translational levels, with HMG-CoA reductase (HMGCR) being the primary control point. wikipedia.org

Transcriptional Regulation: The transcription of the HMGCR gene, along with other genes in the pathway like mevalonate kinase, is primarily controlled by a family of transcription factors called Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2. researchgate.netnih.govresearchgate.net When cellular sterol levels are low, SREBP-2 is activated and moves to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. nih.govnih.gov Conversely, when sterol levels are high, the activation of SREBP-2 is blocked, leading to decreased transcription of these genes. nih.gov

Post-Translational Regulation (Degradation): The amount of HMGCR protein is also controlled by regulated degradation. High levels of sterols, particularly lanosterol, and non-sterol metabolites like geranylgeranyl pyrophosphate (GGpp) accelerate the ubiquitination and subsequent proteasomal degradation of the HMGCR protein in a process known as endoplasmic reticulum-associated degradation (ERAD). nih.govyoutube.comnih.gov This provides a rapid mechanism to shut down the pathway when its products are abundant.

Phosphorylation: Short-term regulation can also occur through phosphorylation. The enzyme is inactivated by phosphorylation, a reaction catalyzed by HMG-CoA reductase kinase. wikipedia.orgoup.com This covalent modification allows for a more immediate response to cellular energy status and other signals.

Involvement in Branched-Chain Amino Acid Metabolism and Related Biochemical Transformations

The mevalonate pathway is intricately connected with other major metabolic networks, including the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. This link is primarily established through the central metabolic intermediate, acetyl-CoA .

The catabolism of all three BCAAs begins with two common enzymatic steps that occur predominantly in extrahepatic tissues like skeletal muscle. nih.govnyu.edu The breakdown of leucine and isoleucine, in particular, directly contributes to the pool of acetyl-CoA, the starting substrate for the mevalonate pathway. nih.govnih.govresearchgate.net Therefore, the metabolic fate of these amino acids is directly linked to the cell's capacity to synthesize isoprenoids.

Specific Enzymes and Their Catalytic Roles in Metabolism

The initial stages of BCAA catabolism are governed by two key enzymes that channel the carbon skeletons of all three amino acids into their respective degradative pathways. nih.govnih.gov

Branched-chain aminotransferase (BCAT): This enzyme catalyzes the first step, a reversible transamination reaction. nih.gov It transfers the amino group from a BCAA to α-ketoglutarate, producing glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.govmdpi.comfrontierspartnerships.org For example, leucine is converted to α-ketoisocaproate (KIC). mdpi.com This reaction is essential for nitrogen metabolism and connects BCAA breakdown with the synthesis of other amino acids like glutamate, glutamine, and alanine. mdpi.comfrontierspartnerships.org

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: This large, mitochondrial multi-enzyme complex catalyzes the second, irreversible step: the oxidative decarboxylation of the BCKAs. nih.govnih.gov This reaction is analogous to the pyruvate (B1213749) dehydrogenase complex reaction and commits the carbon skeletons to further catabolism. youtube.com The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing CO2 and producing NADH. nih.gov The products are isovaleryl-CoA (from leucine), α-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). nih.gov Subsequent, distinct enzymatic pathways then metabolize these acyl-CoA molecules, with the breakdown of isovaleryl-CoA and α-methylbutyryl-CoA ultimately yielding acetyl-CoA, which can then enter the mevalonate pathway. nih.govnyu.edu

| Enzyme | Abbreviation | Function in BCAA Catabolism |

| Branched-chain aminotransferase | BCAT | Reversibly converts BCAAs (leucine, isoleucine, valine) to their corresponding branched-chain α-keto acids (BCKAs). nih.govnih.govnih.gov |

| Branched-chain α-keto acid dehydrogenase complex | BCKDH | Irreversibly decarboxylates BCKAs to form branched-chain acyl-CoA derivatives, CO2, and NADH. nih.govnih.govnih.gov |

Table 2: Key Enzymes in the Initial Steps of Branched-Chain Amino Acid (BCAA) Catabolism

Co-oxidation Phenomena in Biotransformation Processes

In the broad field of biochemistry and microbiology, the concept of co-metabolism, or co-oxidation, describes the transformation of a substance (a non-growth substrate) by a microorganism that is growing on another compound (the growth substrate). royalsocietypublishing.org The microbe produces enzymes to metabolize its primary energy and carbon source, and these enzymes can fortuitously act on and chemically modify a second compound that the organism cannot use for growth. wikipedia.orgtaylorandfrancis.com

This phenomenon is significant in bioremediation, where microorganisms growing on a simple carbon source like methane (B114726) or propane (B168953) can produce monooxygenase or dehydrogenase enzymes that can degrade environmental pollutants like chlorinated solvents. wikipedia.orgclu-in.org The transformation of the pollutant is an incidental capability of the enzymes induced by the primary substrate. taylorandfrancis.com

While the direct co-oxidation of this compound itself is not extensively documented in the context of BCAA metabolism, the principle of co-metabolism is a fundamental aspect of microbial biotransformation. nih.govmedcraveonline.com Microbial systems possess a vast array of enzymes, such as oxidoreductases, that can act on a wide variety of substrates. medcraveonline.com For instance, certain bacteria are known to oxidize carbon monoxide (CO) to CO2 using CO dehydrogenases while growing on other substrates. nih.gov It is plausible that in complex microbial environments, enzymes induced during the catabolism of primary substrates, such as amino acids or sugars, could incidentally modify related hydroxy acids or other metabolic intermediates. However, specific research detailing a co-oxidation linkage between BCAA metabolism and this compound is limited.

Substrate Specificity and Kinetic Studies of Associated Enzymes

As the enzymes directly responsible for the biosynthesis of this compound have not been identified, there are no available research findings or data on their substrate specificity or kinetic properties. Detailed studies would be required to first identify the enzyme(s) and then characterize these crucial biochemical parameters. Such research would be foundational to understanding the regulation and integration of this potential metabolic pathway.

Catabolism and Degradation Pathways of 5 Hydroxy 3 Methylpentanoic Acid

Oxidative Degradation Mechanisms (Alpha- and Beta-Oxidation)

The presence of a methyl group on the beta-carbon (C3) of 5-Hydroxy-3-methylpentanoic acid sterically hinders the direct entry of its acyl-CoA derivative into the standard beta-oxidation spiral. Therefore, a preparatory step involving alpha-oxidation is a probable metabolic route.

Alpha-Oxidation: In mammals, the degradation of 3-methyl-branched fatty acids typically initiates with alpha-oxidation. nih.gov This process involves the removal of a single carbon atom from the carboxyl end. The pathway begins with the activation of the fatty acid to its corresponding CoA-ester. Subsequently, the acyl-CoA undergoes hydroxylation at the alpha-carbon, followed by the cleavage of the C1-C2 bond. This yields a fatty acid that is one carbon shorter and can then, depending on its structure, potentially enter the beta-oxidation pathway.

Beta-Oxidation: Following an initial alpha-oxidation step to remove the carboxyl carbon and the methyl-bearing carbon, the resulting fatty acid could be further degraded through the beta-oxidation pathway. youtube.comyoutube.com This process involves a cyclical series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. youtube.com These products can then enter the citric acid cycle and the electron transport chain for energy production. The key enzymes in beta-oxidation include acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase. youtube.com

| Oxidative Pathway | Key Enzymatic Steps | Primary Function |

| Alpha-Oxidation | 1. Acyl-CoA Synthetase2. Acyl-CoA Oxidase/Dehydrogenase3. 2-Hydroxyacyl-CoA Lyase | Removes single carbon from the carboxyl end, bypassing methyl-group hindrance. |

| Beta-Oxidation | 1. Acyl-CoA Dehydrogenase2. Enoyl-CoA Hydratase3. Hydroxyacyl-CoA Dehydrogenase4. Thiolase | Sequential two-carbon cleavage, generating acetyl-CoA for energy production. |

Microbial and Enzymatic Routes for Compound Breakdown

Various microorganisms possess the enzymatic machinery to degrade a wide range of aliphatic compounds, including hydroxyalkanoic acids. The microbial degradation of polyesters like polyhydroxyalkanoates (PHAs), which are composed of hydroxyalkanoic acid monomers, provides insight into the potential enzymatic breakdown of this compound. nih.gov

The degradation of PHAs is initiated by extracellular PHA depolymerases, which hydrolyze the polymer into water-soluble oligomers and monomers. nih.gov These smaller molecules are then transported into the microbial cells and metabolized. The ability to degrade these compounds is widespread among diverse bacterial and fungal genera. nih.gov

Key Microbial Genera in Hydroxyalkanoic Acid Degradation:

| Microbial Genus | Examples of Degraded Polymers/Acids |

| Pseudomonas | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) nih.gov |

| Bacillus | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) nih.gov |

| Streptomyces | Poly(3-hydroxybutyrate), Poly(3-hydroxybutyrate-co-3-hydroxyvalerate), Poly(3-hydroxybutyrate-co-4-hydroxybutyrate), Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) nih.gov |

| Cupriavidus | Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) nih.gov |

| Acidovorax | Poly(3-hydroxybutyrate) nih.gov |

| Roseateles | Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) nih.gov |

| Delftia | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) nih.gov |

The enzymes involved are primarily hydrolases, specifically carboxyesterases, that cleave the ester bonds in polymeric chains or act on the monomeric acid. nih.gov For this compound, specific oxidoreductases would also be necessary to modify the hydroxyl group and prepare the molecule for cleavage.

Factors Influencing In Vivo and In Vitro Degradation Kinetics

The rate of degradation of this compound, both in biological systems and in environmental or laboratory settings, is influenced by several physicochemical and biological factors.

Key Influencing Factors:

| Factor | Effect on Degradation Kinetics |

| Temperature | Generally, an increase in temperature up to an optimal point will increase the rate of enzymatic reactions and thus accelerate degradation. |

| pH | The activity of degradative enzymes is pH-dependent, with an optimal pH range for maximal activity. Deviations from this optimum can significantly slow down or halt degradation. |

| Oxygen Availability | Oxidative degradation pathways such as alpha- and beta-oxidation are dependent on the presence of oxygen. In anaerobic conditions, alternative degradation routes would be necessary. |

| Substrate Concentration | The rate of enzymatic degradation typically follows Michaelis-Menten kinetics, where the rate increases with substrate concentration up to a saturation point. |

| Presence of Co-factors | Many enzymes involved in degradation pathways require specific co-factors (e.g., NAD⁺, FAD, Coenzyme A) to be active. Their availability can be a rate-limiting factor. |

| Microbial Population | In environmental degradation, the type and density of the microbial population capable of producing the necessary degradative enzymes are crucial. |

| Physical State | The physical state (e.g., soluble, aggregated) of the compound can affect its bioavailability to microorganisms and enzymes. |

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Synthesis of Esters and Other Functional Derivatives for Research Applications

The hydroxyl and carboxylic acid moieties of 5-hydroxy-3-methylpentanoic acid are readily converted into other functional groups, creating a range of derivatives for research applications.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification. This typically involves reacting the acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The methyl ester, methyl (3R)-5-hydroxy-3-methylpentanoate, is a known derivative. nih.gov

Lactone Formation: When treated with an acid catalyst, this compound undergoes an intramolecular esterification where the hydroxyl group at the C5 position attacks the carboxylic acid carbon. pearson.comchegg.com This reaction forms a stable six-membered cyclic ester known as a δ-lactone. pearson.comchegg.com

Other Derivatizations: The functional groups can be modified further. The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. The carboxylic acid group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 3-methylpentane-1,5-diol.

Utility as a Chiral Building Block in Complex Chemical Synthesis

The true value of enantiomerically pure this compound in research lies in its role as a chiral building block, or synthon. Its structure contains two distinct functional groups (a primary alcohol and a carboxylic acid) and a defined stereocenter, making it an ideal starting point for the synthesis of more complex, high-value molecules, particularly pharmaceuticals. organic-chemistry.org

The synthesis of the anticonvulsant drug Pregabalin ((S)-(+)-3-(aminomethyl)-5-methylhexanoic acid) illustrates this utility perfectly. Several synthetic routes to Pregabalin start from a chiral intermediate that shares the core structure of this compound. lupinepublishers.comnih.gov The existing stereocenter is carried through the synthesis, avoiding the need for a late-stage resolution and ensuring the final product has the correct biological activity. nih.gov Similarly, other chiral hydroxypiperidines and related structures, which are key intermediates for various active pharmaceutical ingredients, are synthesized from such chiral building blocks. researchgate.net The ability to build upon a pre-existing, stereochemically defined framework is a cornerstone of modern asymmetric synthesis. organic-chemistry.org

Sophisticated Analytical Techniques for Characterization and Quantification

Chromatographic Separations for Isomer and Compound Resolution

Chromatography is a cornerstone for the analysis of 5-Hydroxy-3-methylpentanoic acid, enabling its separation from other related compounds and its own stereoisomers. The choice of chromatographic technique is dictated by the volatility of the analyte and the specific analytical question being addressed.

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable form. mdpi.com

This typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, most commonly a methyl ester, by reacting the compound with methanol (B129727) in the presence of an acid catalyst like HCl or sulfuric acid. mdpi.comresearchgate.net

Silylation: The hydroxyl group is converted to a silyl (B83357) ether, for example, a trimethylsilyl (B98337) (TMS) ether, using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a "fingerprint" for identification. Analysis of the fragmentation pattern allows for confirmation of the molecular structure of the original analyte. researchgate.netrsc.org

Table 1: Common Derivatization Strategies for GC-MS Analysis of Hydroxy Acids

| Functional Group | Derivatization Reaction | Reagent Example | Resulting Group |

| Carboxylic Acid | Esterification | Methanol/HCl | Methyl Ester |

| Hydroxyl | Silylation | BSTFA | Trimethylsilyl Ether |

This table illustrates common derivatization approaches used to increase the volatility of analytes like this compound for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally sensitive compounds like this compound, as it does not require derivatization. nih.gov The compound is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a column, typically a reversed-phase column like a C18. nih.gov

The mobile phase usually consists of a mixture of water (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. nih.govmdpi.com

Coupling HPLC to a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ of the carboxylic acid. nih.govnih.gov

The use of Ultra-High Performance Liquid Chromatography (UHPLC) with smaller particle size columns (<2 µm) offers faster analysis times and higher resolution compared to conventional HPLC. When paired with a high-resolution mass analyzer like an Orbitrap (UHPLC-Orbitrap-MS), this technique provides exceptionally accurate mass measurements, further enhancing confidence in compound identification and enabling the differentiation of isobaric interferences. mdpi.commdpi.com

Table 2: Typical Parameters for HPLC-MS Analysis of this compound

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids ionization |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution |

| Elution | Gradient | Optimizes separation for complex samples |

| Detector | Mass Spectrometer (e.g., Orbitrap) | Sensitive detection and identification |

| Ionization Mode | Negative Electrospray (ESI) | Forms [M-H]⁻ ions from carboxylic acids |

This table outlines a representative set of conditions for the analysis of this compound using HPLC-MS or UHPLC-MS.

This compound possesses a chiral center at the third carbon atom (C3), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-hydroxy-3-methylpentanoic acid and (S)-5-hydroxy-3-methylpentanoic acid. These enantiomers can have different biological activities.

Standard chromatographic techniques like those described above cannot separate enantiomers. Therefore, assessing the enantiomeric purity of a sample requires a specialized technique known as chiral chromatography. This is achieved by using a chiral stationary phase (CSP) in either a GC or HPLC system. The CSP is designed to interact differently with each enantiomer, causing one to be retained on the column longer than the other, thus enabling their separation and quantification. The selection of the appropriate CSP is critical and often depends on the specific class of compound being analyzed. For acidic compounds, polysaccharide-based or cyclodextrin-based CSPs are commonly employed.

Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic methods provide detailed information about the molecular structure and composition of a substance. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for the unambiguous elucidation of molecular structure. acs.org Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information.

¹H NMR: A proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and how they are connected to neighboring protons. For this compound, distinct signals would be expected for the protons of the methyl group, the various methylene (B1212753) (CH₂) groups, the methine (CH) group, and the hydroxyl (OH) group. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (e.g., doublet, triplet, multiplet) reveal adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. For this compound, this would include signals for the carbonyl carbon of the acid, the carbon bearing the hydroxyl group, the carbon with the methyl branch, and the other aliphatic carbons, each appearing in a characteristic chemical shift range.

Together, ¹H and ¹³C NMR, often supplemented with 2D NMR experiments (like COSY and HSQC), allow for a complete assignment of the molecule's constitution, confirming that the correct isomer has been synthesized or isolated. NMR can also be used to assess purity by detecting signals from impurities or by using a quantitative NMR (qNMR) approach with an internal standard. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | ~12.0 (broad s) | ~178 |

| -CH₂-COOH | ~2.2-2.4 (d) | ~42 |

| -CH(CH₃)- | ~2.0-2.2 (m) | ~30 |

| -CH(CH₃)- | ~0.9-1.0 (d) | ~19 |

| -CH₂-CH(CH₃)- | ~1.5-1.7 (m) | ~40 |

| -CH₂-OH | ~3.6-3.7 (t) | ~60 |

| -CH₂-OH | ~4.5 (broad s, exchangeable) | - |

Note: These are predicted values; actual chemical shifts can vary depending on the solvent and other experimental conditions. Data is based on general chemical shift knowledge and databases for similar structures.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). mdpi.com Unlike nominal mass spectrometry which provides an integer mass, HRMS can measure mass to several decimal places.

This high accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₆H₁₂O₃. The theoretical (calculated) monoisotopic mass for this formula can be compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and distinguishes it from other isomers with the same nominal mass. nih.govnih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Theoretical Monoisotopic Mass | 132.078644 Da |

| Ion Adduct (Negative ESI) | [M-H]⁻ |

| Expected m/z for [M-H]⁻ | 131.07103 |

| Typical Mass Accuracy Requirement | < 5 ppm |

This table shows the theoretical mass data used in HRMS to confirm the elemental composition of this compound.

Optimized Sample Preparation and Derivatization Protocols for Enhanced Analytical Performance

The accurate and sensitive quantification of this compound in complex biological matrices, such as urine and plasma, is critically dependent on robust and optimized sample preparation and derivatization protocols. These steps are essential to isolate the analyte from interfering substances, enhance its volatility, and improve its chromatographic behavior, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation: Extraction of this compound

The initial step in the analytical workflow involves the extraction of this compound from the biological sample. The choice of extraction method is crucial and is often a balance between recovery, selectivity, and throughput. The two primary methods employed for organic acids are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique. It involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic compounds like this compound, acidification of the sample is a critical step to protonate the carboxyl group, thereby reducing its polarity and increasing its solubility in the organic solvent.

A typical LLE protocol for the extraction of this compound from urine is outlined below:

Sample Acidification: A defined volume of urine (e.g., 1 mL) is acidified to a pH below 2 using a strong acid, such as hydrochloric acid (HCl). This ensures that the carboxylic acid group of this compound is in its non-ionized form.

Solvent Extraction: An organic solvent, such as ethyl acetate or diethyl ether, is added to the acidified sample. The mixture is then vigorously vortexed to facilitate the transfer of the analyte into the organic phase. This process is often repeated multiple times to maximize extraction efficiency. nih.gov

Drying and Evaporation: The collected organic extracts are combined and dried over an anhydrous salt, like sodium sulfate, to remove any residual water. The solvent is then evaporated to dryness under a gentle stream of nitrogen gas. Careful control of the evaporation temperature is crucial to prevent the loss of more volatile analytes. nih.gov

Solid-Phase Extraction (SPE) offers an alternative with potential advantages in terms of selectivity, reduced solvent consumption, and ease of automation. For the extraction of organic acids, anion-exchange SPE cartridges are commonly utilized.

An illustrative SPE protocol for this compound from plasma would involve:

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with a solvent like methanol and then with water to activate the stationary phase.

Sample Loading: The plasma sample, often pre-treated to precipitate proteins (e.g., with methanol), is loaded onto the conditioned cartridge.

Washing: The cartridge is washed with a specific solvent to remove interfering substances while retaining the analyte.

Elution: The purified this compound is then eluted from the cartridge using an appropriate solvent, which is subsequently evaporated.

A comparative overview of LLE and SPE for organic acid extraction is presented in the table below.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid stationary phase and a liquid mobile phase |

| Selectivity | Generally lower, co-extraction of other compounds is common | Higher, can be tailored by choosing specific sorbents |

| Solvent Consumption | High | Low |

| Automation | More challenging to automate | Easily automated for high-throughput analysis |

| Recovery | Can be variable and dependent on technique | Often higher and more reproducible |

Derivatization: Enhancing Volatility for GC-MS Analysis

Due to its polar nature, containing both a hydroxyl and a carboxylic acid group, this compound is not sufficiently volatile for direct analysis by gas chromatography. Therefore, a derivatization step is mandatory to convert these polar functional groups into less polar, more volatile, and thermally stable derivatives. The most common derivatization technique for organic acids is silylation. sigmaaldrich.com

Silylation involves the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. sigmaaldrich.com A widely used silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst, such as trimethylchlorosilane (TMCS), in a solvent like pyridine (B92270). nih.gov

A detailed derivatization protocol for the TMS derivatization of extracted this compound is as follows:

Reagent Addition: To the dried extract, a precise volume of the derivatizing reagent (e.g., BSTFA with 1% TMCS) and pyridine is added. nih.gov The use of a molar excess of the reagent ensures the complete derivatization of all active hydrogens. sigmaaldrich.com

Reaction Incubation: The vial is securely capped and heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the reaction. nih.govrestek.com The optimal time and temperature may need to be determined empirically for maximum derivatization efficiency. sigmaaldrich.com

Analysis: After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system for analysis.

The following table summarizes common derivatization reagents and their typical reaction conditions for the analysis of hydroxy organic acids.

| Derivatization Reagent | Catalyst (if any) | Solvent | Typical Temperature | Typical Time |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1% Trimethylchlorosilane (TMCS) | Pyridine | 60-80°C | 30-60 min |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 1% Trimethylchlorosilane (TMCS) | Pyridine | 60-80°C | 30-60 min |

The careful optimization of both sample preparation and derivatization protocols is paramount to achieving the high sensitivity, accuracy, and reproducibility required for the reliable quantification of this compound in research and clinical settings.

Mechanistic Investigations of Biological Function of 5 Hydroxy 3 Methylpentanoic Acid

Molecular Interactions with Enzymes and Receptor Systems

Direct research on the molecular interactions of 5-hydroxy-3-methylpentanoic acid with specific enzymes and receptors is limited. However, significant insights can be drawn from its structural analog, 3-hydroxy-3-methylglutaric acid, which accumulates in the same metabolic disorder. The primary enzyme affected in this context is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase. wikipedia.orgnih.gov A deficiency in this mitochondrial enzyme, caused by mutations in the HMGCL gene, obstructs the final step in leucine (B10760876) catabolism and ketogenesis. wikipedia.orgnih.govmedlineplus.gov This enzyme is responsible for cleaving HMG-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.org

The accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaryl-CoA, leads to its alternative metabolism and the formation of organic acids such as 3-hydroxy-3-methylglutaric acid. rupahealth.com This accumulated 3-hydroxy-3-methylglutaric acid has been identified as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. rupahealth.com This inhibition can consequently affect the production of downstream metabolites like Coenzyme Q10. rupahealth.com While not the primary compound of focus, γ-Hydroxybutyric acid (GHB), another short-chain hydroxy acid, is known to act as an agonist at the GHB receptor and a weak agonist at the GABA-B receptor, illustrating how such compounds can interact with neural signaling systems. wikipedia.org

Table 1: Enzymes and Receptors Associated with Hydroxy-Methylpentanoic Acid and Related Compounds

| Enzyme/Receptor | Interacting Compound | Effect of Interaction |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase | 3-Hydroxy-3-methylglutaryl-CoA | Deficiency in this enzyme prevents the breakdown of HMG-CoA, leading to the accumulation of upstream metabolites. wikipedia.orgnih.gov |

| HMG-CoA Reductase | 3-Hydroxy-3-methylglutaric acid | Inhibition of the enzyme, potentially reducing the synthesis of cholesterol and Coenzyme Q10. rupahealth.com |

| GHB Receptor & GABA-B Receptor | γ-Hydroxybutyric acid (GHB) | Agonism at these receptors, leading to neurotransmitter-like effects. wikipedia.org |

Impact on Downstream Metabolic Fluxes and Product Formation

The functional deficiency of HMG-CoA lyase profoundly impacts downstream metabolic fluxes by creating a critical bottleneck. The primary consequence is the impairment of ketogenesis, the process of producing ketone bodies (acetoacetate and 3-hydroxy-n-butyrate) from fatty acids and certain amino acids. nih.gov Ketone bodies are a vital alternative energy source for extrahepatic tissues, particularly the brain, during periods of fasting or insufficient glucose supply. nih.gov

The inability to convert HMG-CoA into acetyl-CoA and acetoacetate leads to two major downstream effects:

Cessation of Ketone Body Production: The body is deprived of ketone bodies, a critical fuel source during catabolic states. wikipedia.orgmedlineplus.gov

Accumulation of Upstream Metabolites: HMG-CoA and its precursors build up within the mitochondria, leading to the formation and excretion of atypical and potentially toxic organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid. orpha.net The detoxification of these accumulated compounds involves conjugation with carnitine, which can lead to a secondary carnitine deficiency. wikipedia.org

Table 2: Impact on Metabolic Products due to HMG-CoA Lyase Deficiency

| Metabolite | Pathway | Effect of Deficiency |

| Acetoacetate | Ketogenesis, Leucine Catabolism | Production is blocked. wikipedia.org |

| Acetyl-CoA | Ketogenesis, Leucine Catabolism | Production from HMG-CoA is blocked. wikipedia.org |

| Ketone Bodies | Ketogenesis | Synthesis is severely impaired. nih.govmedlineplus.gov |

| 3-hydroxy-3-methylglutaric acid | Alternative Leucine Catabolism | Accumulates to high levels. rupahealth.comorpha.net |

| 3-methylglutaconic acid | Alternative Leucine Catabolism | Accumulates to high levels. orpha.net |

Systemic Roles in Broader Cellular Processes

The metabolic derangements stemming from the pathway involving this compound and its relatives have severe systemic consequences, primarily manifesting as episodes of acute metabolic decompensation. nih.govorpha.net These episodes are often triggered by stressors like fasting, infection, or strenuous exercise. medlineplus.gov

The central cellular process affected is energy homeostasis. The failure of ketogenesis leads to hypoketotic hypoglycemia, a hallmark of the condition where blood sugar is dangerously low without the compensatory presence of ketone bodies. orpha.net This forces the body to rely heavily on glucose, and when glucose becomes scarce, an energy crisis ensues, particularly in the brain. medlineplus.gov

The accumulation of organic acids, such as 3-hydroxy-3-methylglutaric acid, results in metabolic acidosis, where the blood becomes too acidic. medlineplus.govrupahealth.com These compounds are considered acidogens and metabotoxins. rupahealth.com This acidic state, combined with the energy deficit, contributes to a cascade of systemic failures, including:

Neurological Distress: Lethargy, coma, and seizures are common during acute crises, reflecting the brain's critical energy deprivation. nih.gov Diffuse abnormalities in the white matter of the brain are often observed on MRI scans. orpha.net

Hepatic Dysfunction: Hepatomegaly (enlarged liver) and elevated liver transaminases are frequently observed laboratory findings. nih.govorpha.net

Hyperammonemia: Elevated levels of ammonia (B1221849) in the blood can occur, further contributing to neurological symptoms. nih.gov

Exploration of its Potential as a Biochemical Biomarker

The abnormal metabolites produced due to defects in leucine metabolism serve as crucial biochemical biomarkers for diagnosis and monitoring. This compound and its related compounds are central to the diagnosis of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD). nih.govnih.gov

Diagnosis relies on identifying a characteristic pattern of elevated organic acids in the urine through gas chromatography-mass spectrometry (GC-MS). nih.gov The diagnostic profile for HMGCLD includes significantly high levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-hydroxyisovaleric acid, and 3-methylglutaric acid. orpha.net

Furthermore, newborn screening programs widely use tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots. wikipedia.org In HMGCLD, this screening typically reveals elevated levels of 3-hydroxyisovalerylcarnitine (B12287773) (C5OH) and glutarylcarnitine (B602354) (C5DC). orpha.net The presence of these markers prompts further confirmatory testing, including urinary organic acid analysis and enzymatic or genetic assays. wikipedia.orgnih.gov The related compound, 2-Hydroxy-3-methylpentanoic acid, is a known biomarker for another inborn error of metabolism, Maple Syrup Urine Disease (MSUD). hmdb.ca

Table 3: Biomarkers for HMG-CoA Lyase Deficiency

| Biomarker | Sample Type | Analytical Method | Significance |

| 3-hydroxy-3-methylglutaric acid | Urine | GC-MS | Highly elevated; key diagnostic marker. orpha.net |

| 3-methylglutaconic acid | Urine | GC-MS | Elevated; part of the characteristic organic acid profile. orpha.net |

| 3-hydroxyisovalerylcarnitine (C5OH) | Blood (dried spot) | Tandem Mass Spectrometry | Elevated; primary marker in newborn screening. orpha.net |

| Glutarylcarnitine (C5DC) | Blood (dried spot) | Tandem Mass Spectrometry | Elevated; marker in newborn screening. orpha.net |

Comparative Biochemical and Structural Analog Studies

Analysis of Structural Analogues and Their Differential Metabolic Fates

5-Hydroxy-3-methylpentanoic acid is structurally similar to several biologically important molecules. Their respective metabolic pathways highlight the specificity of enzymatic processes in biological systems. Key structural analogues include mevalonic acid, β-hydroxy-β-methylbutyric acid (HMB), and 3-hydroxy-3-methylpentanoic acid.

Mevalonic Acid (3,5-dihydroxy-3-methylpentanoic acid): This is perhaps the most significant structural analogue. It differs from this compound by the presence of an additional hydroxyl group at the 3-position. Mevalonic acid is a vital intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the synthesis of cholesterol, steroids, coenzyme Q10, and other isoprenoids. wikipedia.orgbionity.comchemicalbook.com The pathway begins with acetyl-CoA, which is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase then reduces HMG-CoA to form (R)-mevalonate. wikipedia.orgchemicalbook.com This step is the primary rate-limiting step of the pathway and is the target of statin drugs. wikipedia.org Following its formation, mevalonate is phosphorylated in successive steps to eventually yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgelifesciences.org

β-Hydroxy-β-methylbutyric acid (HMB): A metabolite of the branched-chain amino acid L-leucine, HMB is structurally smaller than this compound, possessing a four-carbon chain. wikipedia.orgnih.gov In humans, only about 5% of dietary L-leucine is converted to HMB. wikipedia.org Its metabolism involves conversion to β-hydroxy-β-methylbutyryl-CoA, which can then enter pathways for cholesterol synthesis via HMG-CoA or be cleaved into acetyl-CoA and acetoacetate (B1235776). wikipedia.org HMB is noted for its role in muscle protein metabolism, where it appears to stimulate protein synthesis and inhibit protein breakdown. wikipedia.orgnih.gov

3-Hydroxy-3-methylpentanoic acid (β-hydroxy-β-methylvaleric acid): This compound is an isomer of this compound and is derived from the catabolism of the essential amino acid L-isoleucine. hmdb.cabiosynth.com Its accumulation is a characteristic feature of maple syrup urine disease, an inherited metabolic disorder. hmdb.cabiosynth.com

This compound: Specific research detailing the complete metabolic fate of this compound is limited. However, like other hydroxy acids with a hydroxyl group at the 5-position, it can undergo intramolecular esterification (lactonization) in the presence of an acid catalyst to form a stable six-membered cyclic ester, known as a δ-lactone. pearson.comchegg.comnagwa.com Its structural similarity to mevalonic acid suggests a potential interaction with enzymes of the mevalonate pathway, possibly as a competitive inhibitor or an alternative substrate, although this requires further investigation. nih.gov

| Compound | Key Structural Difference from this compound | Primary Metabolic Origin | Key Metabolic Fate |

|---|---|---|---|

| Mevalonic Acid | Additional hydroxyl group at C3 | From HMG-CoA (via Acetyl-CoA) | Precursor for cholesterol and isoprenoid biosynthesis wikipedia.orgbionity.com |

| β-Hydroxy-β-methylbutyric acid (HMB) | Shorter carbon chain (4 carbons vs. 5) | Metabolite of L-leucine | Enters cholesterol synthesis or produces acetyl-CoA and acetoacetate wikipedia.org |

| 3-Hydroxy-3-methylpentanoic acid | Positional isomer (hydroxyl at C3 instead of C5) | Metabolite of L-isoleucine | Associated with L-isoleucine catabolism hmdb.ca |

| This compound | N/A (Reference Compound) | Not well-documented | Can form a δ-lactone pearson.comchegg.com |

Influence of Stereochemistry on Biochemical Recognition and Activity

Enzymatic reactions are characterized by a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate molecule. studysmarter.co.uknih.gov this compound possesses a chiral center at the third carbon (C3), meaning it can exist as two distinct enantiomers: (R)-5-hydroxy-3-methylpentanoic acid and (S)-5-hydroxy-3-methylpentanoic acid. The spatial arrangement of the methyl group at this position is critical for its interaction with enzyme active sites.

This principle is well-established for its analogue, mevalonic acid . The biologically active form within the mevalonate pathway is exclusively the (R)-enantiomer . wikipedia.org The enzyme mevalonate kinase, which phosphorylates mevalonate, specifically recognizes (R)-mevalonate, while the (S)-enantiomer is metabolically inert in this pathway.

Similarly, the metabolism of branched-chain amino acids like leucine (B10760876) and isoleucine, which give rise to analogues of this compound, is highly stereospecific. Human enzymes are generally specific for L-amino acids, and the subsequent catabolic enzymes maintain this stereochemical preference. reddit.comreddit.com For instance, the various stereoisomers of 2-hydroxy-3-methylpentanoic acid, derived from isoleucine, can be distinguished and processed differently in biological systems. hmdb.ca

While direct experimental data on the differential activity of the (R) and (S) enantiomers of this compound are not extensively documented, the established stereospecificity of the mevalonate pathway and amino acid metabolism strongly implies that any biological activity of this compound would likely be enantiomer-specific. One enantiomer would be expected to have a significantly greater (or different) biological effect than the other due to the precise three-dimensional fit required for enzyme-substrate binding.

| Compound | Chiral Center(s) | Biologically Active Stereoisomer(s) | Biochemical Significance |

|---|---|---|---|

| Mevalonic Acid | C3 | (R)-enantiomer | The (R)-form is the exclusive substrate for mevalonate kinase in the isoprenoid synthesis pathway wikipedia.org |

| Isoleucine | C2, C3 | (2S, 3S)-L-isoleucine | The specific L-amino acid isomer is incorporated into proteins and used in catabolic pathways hmdb.ca |

| This compound | C3 | Not definitively established, but activity is expected to be stereospecific | Differential interaction with enzymes is highly probable based on analogue studies |

Interplay and Synergy with Other Hydroxy Acids in Biological Systems

Hydroxy acids often exist within complex metabolic networks where their presence can influence the metabolism and function of other related compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic.

Short-chain fatty acids (SCFAs) and related hydroxy acids, which are primarily produced by gut microbial fermentation, are known to have wide-ranging effects on host metabolism, including lipid and glucose metabolism and inflammatory responses. nih.govmdpi.com Butyrate and propionate, for example, can influence cellular processes by inhibiting histone deacetylases (HDACs) or by activating G-protein-coupled receptors (GPCRs). nih.govnih.gov This suggests that this compound, if present in relevant biological compartments, could potentially modulate these same pathways.

In the context of muscle metabolism, the analogue HMB has been studied in combination with other supplements. For instance, some research suggests a synergistic effect when HMB is co-administered with creatine, potentially enhancing gains in lean body mass and performance more than either supplement alone. wikipedia.org However, the evidence for synergy can be dependent on the population studied and the specific outcomes measured. news-medical.net

Given that analogues of this compound are intermediates in major metabolic hubs like the mevalonate pathway and amino acid catabolism, there is significant potential for interplay. For example, as a structural analogue of mevalonic acid, this compound could compete for the active site of HMG-CoA reductase or other pathway enzymes, thereby modulating the synthesis of cholesterol and other isoprenoids. nih.gov Similarly, its presence could influence the metabolic flux of branched-chain amino acids by interacting with shared enzymes or transport systems. However, specific studies confirming a synergistic or interactive role for this compound with other hydroxy acids in biological systems are not yet available.

Future Directions and Emerging Research Frontiers

Elucidation of Novel Biosynthetic and Catabolic Pathways

Currently, dedicated biosynthetic or catabolic pathways for 5-Hydroxy-3-methylpentanoic acid have not been delineated in published literature. However, its structural similarity to other known metabolites offers logical starting points for investigation. The catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine is known to produce precursors for branched-chain fatty acids. researchgate.netnih.gov For instance, the breakdown of these amino acids can lead to the formation of propionyl-CoA, a key building block for odd-chain fatty acids. nih.gov It is plausible that this compound could be an intermediate in the degradation or modification of more complex branched-chain lipids within various organisms.

Future research will likely focus on identifying the enzymatic players responsible for its formation and breakdown. Hydroxylation reactions, particularly those catalyzed by cytochrome P450 monooxygenases, are common in the metabolism of fatty acids and xenobiotics and could be involved in the synthesis of this hydroxy acid. acs.orgnih.gov Similarly, the enzymes involved in β-oxidation of fatty acids might be adapted to catabolize this compound. nih.govcsun.edu Identifying microorganisms or plant species that may harbor these novel pathways will be a critical first step.

Innovations in Biocatalytic Production and Enantioselective Synthesis

The production of chiral molecules like this compound with high stereoselectivity is a significant challenge for traditional chemical synthesis but represents a prime opportunity for biocatalysis. nih.govnih.gov While specific biocatalytic routes to this compound are yet to be developed, the field of enzyme engineering offers a plethora of tools that could be adapted for this purpose. rsc.org

Potential Biocatalytic Strategies:

| Enzyme Class | Potential Application for this compound Synthesis | Relevant Research Findings for Similar Molecules |

| Ketoreductases (KREDs) | Stereoselective reduction of a corresponding keto-acid precursor to introduce the hydroxyl group with high enantiopurity. | Development of a KRED-catalyzed process for the synthesis of (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess. |

| Hydrolases (e.g., Lipases) | Kinetic resolution of a racemic mixture of this compound or its esters to isolate a single enantiomer. acs.org | Lipase-catalyzed resolution of racemic compounds is a well-established industrial strategy. nih.gov |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation of a 3-methylpentanoic acid precursor at the C5 position. | P450 enzymes are known for their ability to catalyze challenging C-H activation and hydroxylation reactions. acs.orgnih.gov |

| Thioesterases | Involved in the release of the final fatty acid product in engineered microbial production pathways. | Thioesterases are crucial in the biosynthesis of polyhydroxyalkanoates (PHAs) and other fatty acid derivatives. scispace.com |

Enantioselective synthesis will be crucial for discerning the biological activity of different stereoisomers of this compound. The development of one-pot, multi-enzyme cascade reactions, where a series of enzymatic steps are carried out in a single reactor, represents a particularly promising frontier for efficient and sustainable production. acs.org

Application of Multi-Omics Technologies for Comprehensive Metabolic Profiling

The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to discovering novel metabolic pathways and understanding cellular responses. nih.govnih.gov In the context of this compound, these technologies will be instrumental in identifying its biological origins and functions.

For instance, by comparing the "omes" of a microorganism under conditions where this compound is produced versus when it is not, researchers can identify candidate genes and proteins involved in its metabolism. Metabolomic profiling of biological samples, such as microbial fermentation broths or plant extracts, could reveal the presence of this compound and its correlation with other metabolites, offering clues to its pathway. nih.govnih.govacs.orgcreative-proteomics.com

Hypothetical Multi-Omics Workflow for this compound Research:

| Omics Layer | Objective | Potential Outcome |

| Metabolomics | Detect and quantify this compound in various biological systems. | Identification of organisms that naturally produce the compound and conditions that stimulate its production. |

| Genomics | Sequence the genomes of producing organisms to identify potential biosynthetic gene clusters. | Discovery of novel genes encoding for enzymes like hydroxylases, reductases, and transferases. |

| Transcriptomics | Analyze gene expression changes under producing vs. non-producing conditions. | Pinpointing which of the candidate genes are actively involved in the metabolic pathway. |

| Proteomics | Identify the proteins that are differentially abundant in the presence of the compound. | Confirmation of the enzymes directly responsible for the synthesis or degradation of this compound. |

This systems biology approach will be essential for constructing a complete picture of the metabolic network surrounding this compound. chalmers.sefrontiersin.orgresearchgate.net

Computational Modeling and Simulation of Metabolic Networks and Enzyme Mechanisms

Given the current scarcity of experimental data, computational approaches offer a valuable starting point for exploring the potential of this compound. nih.gov In silico tools can predict the metabolic fate of xenobiotics and novel compounds, providing testable hypotheses for laboratory experiments. researchgate.netnih.govtandfonline.comnih.govpensoft.net

Computational modeling can be applied in several key areas:

Metabolic Pathway Prediction: Software platforms that use extensive databases of known biochemical reactions can predict plausible biosynthetic and catabolic pathways for this compound. These predictions can guide the search for relevant genes and enzymes in genomic databases.

Enzyme Docking and Simulation: Once candidate enzymes are identified, molecular docking simulations can predict how this compound or its precursors might bind to the enzyme's active site. This can provide insights into substrate specificity and potential enzyme function.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a deeper understanding, QM/MM methods can be used to model the enzymatic reaction mechanism at an electronic level. acs.org This can elucidate the transition states and energy barriers of the catalytic process, which is invaluable for protein engineering efforts aimed at improving enzyme efficiency or altering substrate specificity.

These computational tools will not only accelerate the pace of discovery but also help to rationalize experimental findings and guide the design of novel biocatalysts and metabolic pathways for the production of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-3-methylpentanoic acid in laboratory settings?

- Methodological Answer : Synthesis can be approached via retrosynthetic analysis using AI-powered tools that leverage databases like Reaxys or Pistachio to predict feasible pathways . Key steps may include hydroxyl protection (e.g., using tert-butyloxycarbonyl groups) and controlled methylation. Intermediate purification via column chromatography and characterization by NMR is critical for verifying regioselectivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the presence of hydroxyl (δ ~1.5-2.0 ppm) and carboxylic acid (δ ~10-12 ppm) protons.

- HPLC-ESI-TOF/MS : Assess purity (>95%) and molecular ion peaks (expected m/z 146.1 for [M-H]⁻) .

- Melting Point : Compare with literature values (if available) to detect impurities.

Q. What storage conditions are essential to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to strong oxidizers (e.g., HNO₃, KMnO₄) and moisture, which may degrade the compound via decarboxylation or esterification .

Advanced Research Questions

Q. How can contradictions in synthetic yields of this compound under varying conditions be resolved?

- Methodological Answer : Perform systematic reaction parameter screening (temperature, catalyst loading, solvent polarity) and statistical analysis (e.g., Design of Experiments). Cross-validate results using independent synthetic routes (e.g., enzymatic vs. chemical catalysis) and compare kinetic profiles . Purity discrepancies can be addressed via advanced chromatography (e.g., preparative HPLC) .

Q. What mechanistic insights explain the acid-catalyzed lactonization of this compound?

- Methodological Answer : The reaction proceeds via intramolecular esterification:

- Step 1 : Protonation of the hydroxyl group enhances nucleophilicity.

- Step 2 : Nucleophilic attack on the carboxylic carbon, forming a tetrahedral intermediate.

- Step 3 : Elimination of water to yield a 5-membered lactone. Computational modeling (DFT) can optimize transition-state energetics, while kinetic studies (e.g., variable acid concentration) refine reaction rates .

Q. What strategies are recommended for assessing the biological safety of this compound given limited toxicological data?

- Methodological Answer :

- In Vitro Assays : Use cell viability assays (e.g., MTT on HEK293 or HepG2 cells) and Ames tests for mutagenicity.

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 3-hydroxypentanoic acid) with established toxicity profiles .

- Safety Protocols : Follow SDS guidelines for handling (e.g., PPE, ventilation) and disposal via chemical incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.